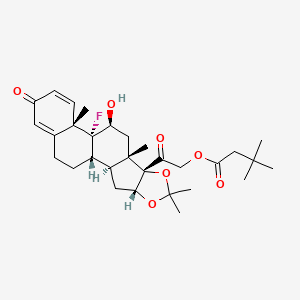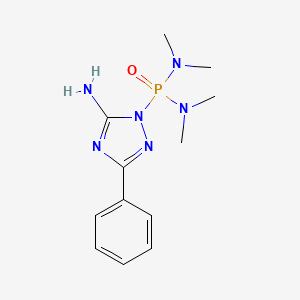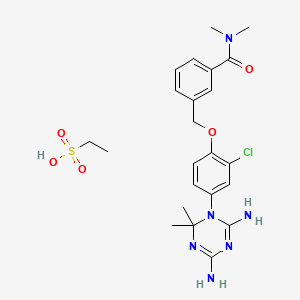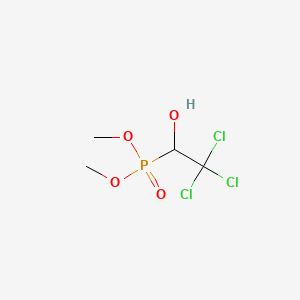![molecular formula C35H38F2N8O4 B1681438 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one CAS No. 110588-57-3](/img/structure/B1681438.png)
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Overview
Description
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is a fluorinated bis-triazole antifungal compound known for its potent activity against various fungal infections, particularly those caused by Aspergillus species . It is structurally related to other triazole antifungals like itraconazole and ketoconazole . 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has been studied for its efficacy in treating systemic and subcutaneous mycoses .
Mechanism of Action
Target of Action
Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
Saperconazole interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, saperconazole disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of the enzyme cytochrome P450 14α-demethylase by saperconazole disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of saperconazole .
Pharmacokinetics
The pharmacokinetics of saperconazole have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% saperconazole in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .
Result of Action
The inhibition of ergosterol synthesis by saperconazole leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .
Biochemical Analysis
Biochemical Properties
Saperconazole interacts with a key enzyme in fungi, sterol demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting sterol demethylase, Saperconazole disrupts ergosterol synthesis, leading to alterations in the cell membrane that result in fungal cell death .
Cellular Effects
Saperconazole has potent activity against Aspergillus fumigatus . It suppresses the germination of spores and blocks the development of hyphae, sporophores, vesicles, sterigmata, and spores . It also induces necrosis in a substantial proportion of pre-existing hyphae .
Molecular Mechanism
The molecular mechanism of Saperconazole involves the inhibition of the enzyme sterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Saperconazole has shown to have a potent and prolonged antifungal effect . It reduces the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Dosage Effects in Animal Models
In animal models, Saperconazole has shown efficacy at different dosages . At a dosage of 200 mg/kg/day, it reduced the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Metabolic Pathways
As a triazole antifungal, it is known to interfere with the ergosterol synthesis pathway in fungi by inhibiting the enzyme sterol demethylase .
Transport and Distribution
Like other triazole antifungals, it is likely to be distributed widely in the body after administration .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of fungal cells where the target enzyme, sterol demethylase, is located .
Preparation Methods
The preparation of saperconazole involves several synthetic steps. One method includes the reaction of difluorophenyl acetylchloride with triazole in the presence of copper(I) iodide and potassium carbonate at elevated temperatures . Another method involves the reduction of 2-chloronicotinic acid with methylamine to form 2-methylamino-3-pyridinemethanol, which is then further processed to obtain the final product . These methods are designed to be cost-effective and suitable for industrial-scale production.
Chemical Reactions Analysis
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee undergoes various chemical reactions, including:
Oxidation: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The compound can be reduced using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole antifungals.
Biology: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is employed in research to understand fungal cell wall synthesis and the mechanisms of antifungal resistance.
Comparison with Similar Compounds
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is structurally and functionally similar to other triazole antifungals such as:
- Itraconazole
- Ketoconazole
- Fluconazole
Compared to these compounds, saperconazole has shown superior efficacy in certain fungal infections, particularly those resistant to other triazoles . Its unique fluorinated structure contributes to its enhanced antifungal activity and broader spectrum of action .
Properties
CAS No. |
110588-57-3 |
|---|---|
Molecular Formula |
C35H38F2N8O4 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |
InChI Key |
HUADITLKOCMHSB-ZPGVKDDISA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saperconazole; SPZ; R66905; R-66905; R 66905; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



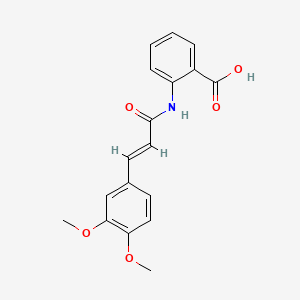
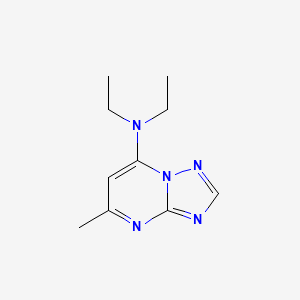
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)
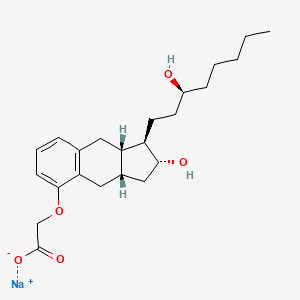

![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
